Littorine

説明

Structure

3D Structure

特性

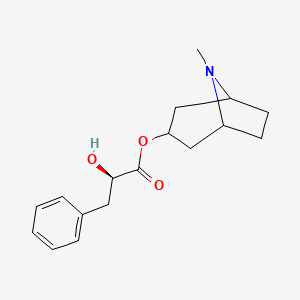

分子式 |

C17H23NO3 |

|---|---|

分子量 |

289.4 g/mol |

IUPAC名 |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

InChIキー |

FNRXUEYLFZLOEZ-LGGPCSOHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |

異性体SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |

同義語 |

littorine |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Littorine Biosynthesis Pathway in Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the core biosynthetic pathway of littorine, a critical intermediate in the production of the pharmaceutically important tropane alkaloids (TAs) hyoscyamine and scopolamine in Atropa belladonna (deadly nightshade). Recent functional genomics studies have successfully identified the previously missing enzymatic steps, paving the way for metabolic engineering and synthetic biology applications.

Core Biosynthetic Pathway: From Primary Metabolites to this compound

The formation of this compound is an esterification reaction between the tropane moiety, tropine, and the phenylpropanoid-derived acyl group, phenyllactic acid. The biosynthesis is a multi-step process primarily occurring in the roots of the plant.[1][2][3] The pathway has been elucidated through transcriptome and metabolome-guided gene discovery.[1]

Phenylalanine to Phenyllactic Acid

The journey begins with the primary amino acid L-phenylalanine. This precursor is first converted to phenylpyruvate through a transamination reaction.[2][4] This initial step is preferentially catalyzed by a root-expressed aromatic amino acid aminotransferase, Ab-ArAT4 .[1][2] Subsequently, phenylpyruvate is reduced to form (R)-phenyllactic acid by the enzyme phenylpyruvic acid reductase (PPAR).[5]

The Missing Link: Activation of Phenyllactic Acid and Esterification

For many years, the mechanism for activating phenyllactic acid and its subsequent condensation with tropine was a significant gap in understanding TA biosynthesis.[1][6] It was hypothesized to proceed via either a coenzyme A thioester or a glucose ester intermediate.[1] Research has now confirmed that in A. belladonna, the pathway proceeds through a glucose ester.[1][5]

Two novel genes, discovered through functional genomics, encode the enzymes that complete the pathway:[5][6][7]

-

Phenyllactate UDP-glycosyltransferase (UGT1/UGT84A27): This enzyme catalyzes the glycosylation of (R)-phenyllactic acid, using UDP-glucose as the sugar donor, to form (R)-phenyllactyl-β-D-glucose.[1][5][8] This activation step is crucial for the subsequent reaction.

-

This compound Synthase (LS): This serine carboxypeptidase-like (SCPL) acyltransferase catalyzes the final step: the condensation of (R)-phenyllactyl-β-D-glucose with tropine.[5][8] The reaction releases D-glucose and forms the ester this compound.[9]

The identification of UGT1 and LS provides the complete enzymatic sequence from phenyllactic acid and tropine to this compound, a pivotal precursor for hyoscyamine and scopolamine.[5][7]

Quantitative Data Summary

The expression of key biosynthetic genes and the resulting metabolite accumulation are tightly regulated and tissue-specific, with the highest activity observed in the roots.

Gene Expression

Genes specific to the TA pathway, including PMT, CYP80F1, and H6H, are expressed almost exclusively in primary and secondary roots, with the highest levels in secondary roots.[3] Functional genomics studies revealed that the newly identified UGT1 and LS genes are also highly and specifically expressed in the secondary roots of A. belladonna.[5][6][7]

Table 1: Effect of Gene Silencing on TA Biosynthesis Intermediates (Data synthesized from findings that suppression of UGT1 or LS disrupts the biosynthesis of this compound and its derivatives)[5][6]

| Gene Target | Treatment | Phenyllactate Level | This compound Level | Hyoscyamine Level | Scopolamine Level |

| UGT1 | Control (TRV) | Normal | Normal | Normal | Normal |

| UGT1-RNAi | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | |

| LS | Control (TRV) | Normal | Normal | Normal | Normal |

| LS-RNAi | Normal | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Metabolite Accumulation

This compound is a major alkaloid in the roots during early plant development, after which its concentration varies depending on cultivation conditions.[10] The final TA products, hyoscyamine and scopolamine, are synthesized in the roots and then transported to aerial parts of the plant for storage.[3]

Table 2: Tropane Alkaloid Content in Various Tissues of Atropa belladonna (Values are representative and compiled from literature)[3][11]

| Plant Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) |

| Tender Stems | 3.36 | 0.60 |

| Tender Leaves | 1.53 | 0.60 |

| Roots | 1.60 | Low/Not specified |

| Fruit Sepals | Not specified | 1.00 |

| Young Fruits | 1.27 | Not specified |

| Old Stems & Leaves | Lowest content | Lowest content |

Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of functional genomics, gene silencing, and analytical chemistry techniques.

Protocol: Gene Function Analysis via Virus-Induced Gene Silencing (VIGS)

VIGS is a rapid method for assessing gene function through transient gene suppression.

-

Vector Construction: Fragments of the target genes (UGT1, LS) are cloned into a Tobacco Rattle Virus (TRV)-based vector (e.g., pTRV2) to create pTRV2-UGT1 and pTRV2-LS.[6]

-

Agrobacterium Transformation: The resulting vectors, along with a helper plasmid (pTRV1), are introduced into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.[6]

-

Infiltration: A. tumefaciens cultures carrying pTRV1 and the pTRV2 constructs are mixed. A. belladonna seedlings are then infiltrated with the bacterial suspension.[6]

-

Incubation & Sample Collection: Plants are grown for 3-4 weeks post-infiltration to allow for systemic silencing. Underground parts are collected for gene expression analysis, and aerial parts are used for metabolite analysis.[6]

-

Analysis:

-

Gene Expression: Quantitative Real-Time PCR (qPCR) is performed on RNA extracted from the roots to confirm the knockdown of the target gene's transcript.

-

Metabolite Profiling: Alkaloids are extracted from tissues and quantified using HPLC-MS/MS to measure the impact of gene silencing on this compound, hyoscyamine, and scopolamine levels.

-

Protocol: Quantification of Tropane Alkaloids via HPLC-MS/MS

This method provides sensitive and specific quantification of pathway metabolites.

-

Sample Preparation:

-

Extraction:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Quantification:

-

Generate a calibration curve using authentic standards of each target alkaloid.

-

Calculate the concentration in the sample by comparing its peak area to the standard curve.[12]

-

Conclusion and Outlook

The complete elucidation of the this compound biosynthetic pathway in Atropa belladonna, marked by the discovery of UGT1 and this compound synthase, represents a significant milestone.[5] This knowledge closes a critical gap in our understanding of tropane alkaloid formation and provides the necessary genetic tools for metabolic engineering. Overexpression of these newly identified genes, alone or in combination with other pathway genes, has been shown to significantly elevate the production of this compound and its valuable derivatives.[7] These findings create robust opportunities for enhancing the production of hyoscyamine and scopolamine in plant-based systems or for transferring the entire pathway into microbial hosts like yeast for controlled, scalable production.[8]

References

- 1. d.lib.msu.edu [d.lib.msu.edu]

- 2. A root-expressed L-phenylalanine:4-hydroxyphenylpyruvate aminotransferase is required for tropane alkaloid biosynthesis in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Expression pattern of genes involved in tropane alkaloids biosynthesis and tropane alkaloids accumulation in Atropa belladonna] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atropine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. functional-genomics-analysis-reveals-two-novel-genes-required-for-littorine-biosynthesis - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EC 2.4.1.400 [iubmb.qmul.ac.uk]

- 10. Kinetics of this compound content in various developing stages of regenerates of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. benchchem.com [benchchem.com]

littorine chemical structure and properties

An In-depth Technical Guide to Littorine: Chemical Structure, Properties, and Biosynthesis

Introduction

This compound is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including species of Datura and Atropa belladonna.[1][2][3] Chemically, it is an ester of tropine and phenyllactic acid. This compound holds significant interest for researchers and pharmaceutical scientists as a key intermediate in the biosynthesis of the more widely known and medicinally important tropane alkaloids, hyoscyamine and scopolamine.[4][5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthetic pathways, and the experimental methodologies used to study it.

Chemical Structure and Identifiers

This compound is an isomer of hyoscyamine, differing in the position of the phenyl group.[2] Its core structure consists of a tropane ring system esterified with (R)-2-hydroxy-3-phenylpropanoic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 21956-47-8 | [1][2][7][8] |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate | [1][9] |

| Systematic IUPAC Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (R)-2-hydroxy-3-phenylpropanoate | [2] |

| Chemical Formula | C₁₇H₂₃NO₃ | [1][2][9][10][11] |

| SMILES | CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O | [1][9] |

| InChIKey | FNRXUEYLFZLOEZ-UHFFFAOYSA-N |[1][9] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its extraction, purification, and formulation in research settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Molecular Weight | 289.37 | g/mol | [1][10] |

| Exact Mass | 289.1678 | Da | [1] |

| Appearance | Solid powder | - | [1] |

| Melting Point | 80 | °C | [10] |

| logP (Octanol/Water) | 1.758 - 2.7 | - | [9][12] |

| Water Solubility (logS) | -2.97 | mol/L | [12] |

| Storage Temperature | -15 to -20 | °C |[10] |

Biosynthesis and Signaling Pathways

This compound is a central molecule in the biosynthetic pathway of tropane alkaloids (TAs).[4] Its formation is a critical step that precedes the synthesis of hyoscyamine and scopolamine, which have significant anticholinergic activity.[5][13] The pathway begins with precursors L-phenylalanine and tropine and involves several key enzymatic steps.

The biosynthesis to hyoscyamine involves the condensation of tropine with phenylalanine-derived phenyllactate to form this compound.[5] A cytochrome P450 enzyme, CYP80F1, then catalyzes the rearrangement of this compound into hyoscyamine aldehyde, which is subsequently reduced to form hyoscyamine.[5][6]

Biological Activity

While primarily studied as a biosynthetic intermediate, this compound itself exhibits biological activity. Studies have investigated its binding to muscarinic and nicotinic acetylcholine receptors.[1] Additionally, some research has pointed towards potential antimicrobial and anti-inflammatory properties.[8][14] One study isolated a macrolide named litorine from the snail Littorina aspera, which showed in vitro activity against Escherichia coli, Staphylococcus aureus, and other microbes; however, it is important to distinguish this compound from the tropane alkaloid this compound.[14]

Experimental Protocols

Functional Gene Identification via Virus-Induced Gene Silencing (VIGS)

The identification of the genes responsible for this compound biosynthesis, such as phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS), was achieved through functional genomics.[4] Virus-Induced Gene Silencing (VIGS) is a powerful technique for this purpose.

Protocol Overview:

-

Candidate Gene Selection: Potential genes (e.g., UGTs, synthases) are identified from the plant's transcriptome, particularly from root tissues where biosynthesis occurs.[4]

-

VIGS Vector Construction: Fragments of the target genes (UGT1, LS) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS vectors are infiltrated into the leaves of young source plants, such as Atropa belladonna.[4]

-

Systemic Silencing: The virus spreads systemically through the plant, carrying the gene fragment. This triggers the plant's RNA interference (RNAi) machinery to degrade the endogenous mRNA of the target gene.

-

Metabolite Analysis: After a period to allow for gene silencing (e.g., 3-4 weeks), root tissues are harvested from the silenced plants and control plants (infiltrated with an empty vector).

-

Quantification: Tropane alkaloids, including this compound, hyoscyamine, and scopolamine, are extracted and quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS). A significant reduction in this compound and its downstream products in the silenced plants confirms the gene's function.[4]

Analytical Determination by Micellar Electrokinetic Chromatography (MEKC)

MEKC is an effective method for the simultaneous determination of this compound and related alkaloids like scopolamine and hyoscyamine in plant extracts.[1]

Protocol Overview:

-

Sample Preparation: Plant material (e.g., hairy roots) is harvested, dried, and ground. Alkaloids are extracted using an appropriate solvent (e.g., methanol) with sonication, followed by centrifugation to clarify the extract.

-

Capillary Electrophoresis System: A CE system equipped with a UV detector is used. A fused-silica capillary is conditioned by flushing with sodium hydroxide, water, and finally the running buffer.

-

Running Buffer: The separation is performed using a buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration, often with an organic modifier like methanol and a pH-adjusting agent (e.g., phosphate buffer).

-

Injection and Separation: The sample extract is injected into the capillary (e.g., by pressure). A high voltage is applied, and the compounds separate based on their partitioning between the aqueous buffer and the surfactant micelles, as well as their electrophoretic mobility.

-

Detection and Quantification: The separated alkaloids are detected by their UV absorbance at a specific wavelength (e.g., 210 nm). Quantification is achieved by comparing the peak areas to those of known concentration standards for this compound, hyoscyamine, and scopolamine.

Conclusion

This compound is a tropane alkaloid of great importance, not for its own pharmacological applications, but as the direct precursor to the anticholinergic drugs hyoscyamine and scopolamine. Understanding its chemical properties, its precise role in the complex biosynthetic network of Solanaceae plants, and the experimental techniques used to elucidate these pathways is crucial for researchers in natural product chemistry, metabolic engineering, and drug development. The continued study of this compound and its associated enzymes opens avenues for enhancing the production of valuable pharmaceuticals through synthetic biology and targeted breeding of medicinal plants.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Scopolamine - Wikipedia [en.wikipedia.org]

- 6. Atropine - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. CAS 21956-47-8: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C17H23NO3 | CID 4486822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 21956-47-8 | FL170473 | Biosynth [biosynth.com]

- 11. This compound - Wikidata [wikidata.org]

- 12. This compound (CAS 21956-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Datura stramonium - Wikipedia [en.wikipedia.org]

- 14. Litorine: a new macrolide antimicrobial isolated from Littorina aspera - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Littorine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural sources of littorine, a pivotal tropane alkaloid in the biosynthesis of pharmaceutical compounds such as hyoscyamine and scopolamine. It details the primary plant sources, biosynthetic pathways, and the experimental protocols for its extraction and quantification.

Introduction to this compound

This compound is a naturally occurring tropane alkaloid, specifically an ester formed from the alcohol tropine and the acid (S)-phenyllactic acid. Its significance in pharmacology and drug development lies in its role as a direct precursor to hyoscyamine, which is subsequently converted to scopolamine.[1][2][3] These downstream alkaloids possess potent anticholinergic properties and are used in a variety of clinical applications. Understanding the natural sources and biosynthesis of this compound is therefore crucial for the metabolic engineering of medicinal plants and the development of novel production platforms.

Natural Sources of this compound

This compound is predominantly found within the plant kingdom, almost exclusively in species belonging to the Solanaceae (nightshade) family.[4][5] The biosynthesis of this compound, along with other tropane alkaloids, is primarily localized in the root tissues of these plants.[1][6][7][8]

While this compound is a key intermediate, comprehensive quantitative data on its concentration across various species is not extensively documented in publicly available literature. Its transient nature as a precursor means it is often present in lower concentrations compared to the end-products hyoscyamine and scopolamine. However, its presence has been confirmed in numerous genera.

Table 1: Documented Plant Sources of this compound Alkaloid

| Family | Genus | Species | Common Name | Reference(s) |

|---|---|---|---|---|

| Solanaceae | Atropa | Atropa belladonna | Deadly Nightshade | [1][9][10] |

| Solanaceae | Datura | Datura stramonium | Jimsonweed | [9][11][12] |

| Solanaceae | Hyoscyamus | Hyoscyamus niger | Henbane | [3][11] |

| Solanaceae | Mandragora | Mandragora officinarum | Mandrake | [3][9] |

| Solanaceae | Brugmansia | sp. | Angel's Trumpets | [3][9] |

| Solanaceae | Anisodus | Anisodus luridus | [13] | |

| Solanaceae | Scopolia | Scopolia lurida | Himalayan Scopolia | [7] |

| Solanaceae | Duboisia | sp. (hybrid) | Corkwood |[14] |

Studies on Atropa belladonna have shown that this compound content in the roots can vary significantly depending on cultivation conditions and the developmental stage of the plant. For instance, this compound levels were observed to be higher in the thin roots of hydroponically grown plants and decreased as root diameter increased in pot-cultivated plants.[6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving two distinct pathways that converge: one supplying the tropane ring (tropine) and the other supplying the acyl moiety ((S)-phenyllactic acid).

The tropane moiety, tropine, is derived from the amino acids ornithine and arginine. The pathway proceeds through intermediates like putrescine and N-methylputrescine, leading to the formation of the characteristic bicyclic tropane ring structure of tropinone, which is then reduced to tropine.[1]

The acyl moiety, (S)-phenyllactic acid, is derived from the amino acid L-phenylalanine.[8] The final condensation of these two precursors to form this compound was a long-standing question until recent research elucidated a two-step enzymatic process primarily occurring in the plant's secondary roots.[1][2]

-

Glycosylation of Phenyllactate: The enzyme phenyllactate UDP-glycosyltransferase (UGT1) activates the phenyllactic acid by attaching a glucose molecule, forming phenyllactylglucose.[1][2]

-

Esterification: The enzyme This compound synthase (LS) , a serine carboxypeptidase-like acyltransferase, catalyzes the transfer of the phenyllactyl group from phenyllactylglucose to tropine, forming this compound and releasing glucose.[1][15]

Following its synthesis, this compound is rearranged by the cytochrome P450 enzyme CYP80F1 (a this compound mutase) to form hyoscyamine aldehyde, which is then reduced to hyoscyamine.[3][4][13]

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant sources follow standard procedures for alkaloid analysis. The general workflow involves extraction from prepared plant material, purification to isolate the alkaloid fraction, and subsequent analysis using chromatographic techniques.

This protocol provides a general method for extracting and enriching the total alkaloid fraction from dried plant root material.

-

Material Preparation: Dry the plant root material at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]

-

Solvent Extraction: Macerate the powdered root material in methanol (e.g., 1:10 sample-to-solvent ratio, w/v) for 24-48 hours at room temperature with occasional agitation.[16] Alternatively, use sonication or Soxhlet extraction to improve efficiency.

-

Concentration: Filter the extract to remove solid plant debris. Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

Redissolve the crude extract in an acidic aqueous solution (e.g., 2% H₂SO₄ or 5% acetic acid) to protonate the alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with a nonpolar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic lipophilic compounds (fats, terpenoids), which will partition into the organic phase. Discard the organic phase.

-

Basify the remaining aqueous phase to a pH of 9-10 with a base (e.g., NH₄OH or Na₂CO₃). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform a second liquid-liquid extraction with a solvent like dichloromethane or a chloroform/isopropanol mixture. The deprotonated alkaloids will partition into the organic phase.

-

Collect the organic phase and evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.

-

The analysis of this compound within the enriched alkaloid fraction is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly mass spectrometry (MS).

-

Sample Preparation: Dissolve a known mass of the dried alkaloid fraction in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.22 µm syringe filter prior to injection.

-

Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.[11]

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~5% B to ~95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 292.2 → 124.1) and other target alkaloids. An authentic this compound standard is required to confirm retention time and optimize fragmentation parameters.

-

-

Quantification: Construct a calibration curve using a certified reference standard of this compound at several concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve.[17]

-

Identification: Confirmation of this compound is achieved by matching the retention time and the mass fragmentation pattern (mass spectrum) with the certified reference standard.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scopolamine - Wikipedia [en.wikipedia.org]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetics of this compound content in various developing stages of regenerates of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant [frontiersin.org]

- 8. d.lib.msu.edu [d.lib.msu.edu]

- 9. Atropine - Wikipedia [en.wikipedia.org]

- 10. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. functional-genomics-analysis-reveals-two-novel-genes-required-for-littorine-biosynthesis - Ask this paper | Bohrium [bohrium.com]

- 12. Datura stramonium - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.adenuniv.com [static.adenuniv.com]

- 17. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]

The Discovery and Isolation of Littorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Littorine, a tropane alkaloid found in several species of the Solanaceae family, is a critical biosynthetic intermediate in the production of the pharmacologically significant anticholinergic drugs, hyoscyamine and scopolamine. While its existence has been known for some time, the complete elucidation of its biosynthetic pathway is a more recent development, revealing a multi-enzyme process. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and analysis, presents available quantitative and spectroscopic data, and illustrates the key biosynthetic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

This compound is a naturally occurring tropane alkaloid found in plants such as Atropa belladonna and various Datura species.[1] Chemically, it is an ester of tropine and phenyllactic acid. Its primary significance in the field of pharmacology and drug development lies in its role as a direct precursor to hyoscyamine, which is subsequently converted to scopolamine.[2][3] These downstream compounds are widely used in medicine for their anticholinergic properties.[4] The study of this compound's biosynthesis has been a key area of research to understand and potentially manipulate the production of these valuable pharmaceuticals in plants and engineered systems.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that primarily occurs in the roots of susceptible plants.[5] It begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. In parallel, tropine is synthesized from L-ornithine. The key final steps in this compound formation have been recently elucidated and involve two novel enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS).[6][7]

Key Enzymes and Reactions

-

Phenyllactate UDP-glycosyltransferase (UGT1): This enzyme catalyzes the glycosylation of phenyllactate to form phenyllactylglucose. This activation step is crucial for the subsequent esterification.

-

This compound Synthase (LS): This enzyme, a serine carboxypeptidase-like acyltransferase, facilitates the condensation of phenyllactylglucose with tropine to form this compound.[4][6]

Suppression of either UGT1 or LS has been shown to disrupt the biosynthesis of this compound and its derivatives, highlighting their critical roles in the pathway.[6]

Biosynthetic Pathway Diagram

Caption: A simplified diagram of the this compound biosynthetic pathway.

Isolation and Purification

The isolation of this compound is typically performed from hairy root cultures of Atropa belladonna or Datura stramonium, which are known to produce significant quantities of tropane alkaloids.[8][9] The general workflow involves extraction, partitioning, and chromatographic purification.

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Tropane Alkaloids from Hairy Roots

This protocol is a generalized procedure based on methods described for tropane alkaloid extraction.[10][11]

-

Harvest and Dry: Harvest hairy roots from liquid culture and lyophilize to a constant dry weight.

-

Grind: Grind the dried roots to a fine powder.

-

Extraction: Macerate the powdered root material in methanol at room temperature with continuous shaking for 24 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

Protocol 2: UPLC-MS/MS for Quantification of this compound

This protocol is adapted from the methods described by Qiu et al. (2020) for the analysis of this compound and related compounds.[6]

-

Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

System: Waters ACQUITY UPLC I-Class System

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient appropriate for the separation of tropane alkaloids.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

System: Waters Xevo TQ-XS triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound should be determined using a pure standard.

-

Data Presentation

Quantitative Data

| Condition | Relative this compound Level (Normalized to Control) | Reference |

| Control (empty vector) | 1.0 | [6] |

| UGT1 Suppression (RNAi) | ~0.2 | [6] |

| LS Suppression (RNAi) | ~0.3 | [6] |

Table 1: Relative quantification of this compound in Atropa belladonna root cultures with suppression of key biosynthetic genes.

Spectroscopic Data

Detailed and complete NMR and MS spectral data for this compound are not consistently reported in a single source. The following data is compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Atom | 13C Chemical Shift (δ) ppm | Reference |

| C-1' (Carbonyl) | 173.2 | [12] |

Table 2: Partial 13C NMR data for this compound.

Mass Spectrometry (MS)

This compound is commonly detected by GC-MS and UPLC-MS/MS.[6][8] In positive ion mode ESI-MS, this compound is expected to show a prominent protonated molecule [M+H]+. The fragmentation pattern in EI-MS would likely involve cleavage of the ester bond and fragmentation of the tropane ring.

| Method | Key Ions (m/z) | Interpretation | Reference |

| ESI-MS/MS | [M+H]+ → daughter ions | Precursor ion for MRM | [6] |

| GC-EI-MS | Not explicitly detailed | Expected fragmentation at ester linkage and tropane ring | [8] |

Table 3: Mass spectrometric data for this compound.

Pharmacological Activity and Signaling Pathways

There is a notable lack of evidence in the scientific literature to suggest that this compound itself possesses significant pharmacological activity. Its primary biological role appears to be that of a metabolic intermediate. The potent anticholinergic effects associated with the plants in which this compound is found are attributed to its downstream metabolites, hyoscyamine and scopolamine (atropine is a racemic mixture of hyoscyamine).[2][4] These molecules act as competitive antagonists of muscarinic acetylcholine receptors.[2]

Therefore, the most relevant "signaling pathway" involving this compound is its own biosynthesis, which is a critical pathway for the production of active pharmaceutical ingredients.

Conclusion

This compound is a pivotal molecule in the biosynthesis of tropane alkaloids of medicinal importance. Recent advances in functional genomics have successfully identified the key enzymatic steps leading to its formation, opening up possibilities for metabolic engineering to enhance the production of hyoscyamine and scopolamine. While methods for its isolation and detection are established, there is a need for more comprehensive public data on its quantitative yields from various sources and its complete spectroscopic characterization. For drug development professionals, the significance of this compound lies not in its own pharmacological activity, but in its status as a direct and essential precursor to established anticholinergic drugs. Future research may focus on optimizing the enzymatic conversion of this compound to its downstream products for improved pharmaceutical production.

References

- 1. researchgate.net [researchgate.net]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. functional-genomics-analysis-reveals-two-novel-genes-required-for-littorine-biosynthesis - Ask this paper | Bohrium [bohrium.com]

- 5. Kinetics of this compound content in various developing stages of regenerates of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study of this compound rearrangement in Datura innoxia hairy roots by (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Littorine Synthase Gene Identification: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a crucial intermediate in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmaceutical applications, including hyoscyamine and scopolamine.[1][2][3] The identification and characterization of the genes encoding the enzymes responsible for this compound synthesis are pivotal for understanding and engineering the tropane alkaloid pathway for enhanced production of these valuable compounds. This technical guide provides an in-depth overview of the methodologies and key findings related to the identification of the this compound synthase gene, primarily focusing on the model plant Atropa belladonna.

The this compound Biosynthesis Pathway

The formation of this compound involves a two-step enzymatic reaction catalyzed by phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS).[1][3] Phenylalanine serves as the initial precursor, which is converted to phenyllactate. UGT1 then glycosylates phenyllactate to form phenyllactylglucose.[1][3] Subsequently, this compound synthase, a serine carboxypeptidase-like acyltransferase, catalyzes the esterification of tropine with the activated phenyllactylglucose to produce this compound.[1] This pathway is predominantly active in the roots of Solanaceae plants.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the expression of this compound synthase (LS) and UGT1 genes and the concentration of associated metabolites in Atropa belladonna.

Table 1: Gene Expression of LS and UGT1 in Atropa belladonna Tissues [5]

| Gene | Secondary Root (Relative Expression) | Primary Root (Relative Expression) | Stem (Relative Expression) | Leaf (Relative Expression) |

| LS | High | Moderate | Low | Very Low |

| UGT1 | High | Moderate | Low | Very Low |

Table 2: Effects of Gene Silencing on Metabolite Concentrations in Atropa belladonna Root Cultures [2]

| Treatment | This compound (μg/g DW) | Hyoscyamine (μg/g DW) | Scopolamine (μg/g DW) |

| Control | 1.5 | 10.2 | 1.8 |

| UGT1-RNAi | 0.2 | 1.5 | 0.3 |

| LS-RNAi | 0.3 | 2.1 | 0.4 |

Table 3: Hyoscyamine Content in Atropa belladonna Roots after Virus-Induced Gene Silencing (VIGS) [1]

| Treatment | Hyoscyamine (μg/g FW) |

| TRV2 (Control) | 1.8 |

| TRV2-UGT1 | 0.4 |

| TRV2-LS | 0.5 |

Experimental Protocols

Functional Genomics for Gene Identification

A functional genomics approach is a powerful strategy to identify candidate genes involved in a specific metabolic pathway.[1][6] This typically involves transcriptomic analysis to identify genes that are co-expressed with known pathway genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. functional-genomics-analysis-reveals-two-novel-genes-required-for-littorine-biosynthesis - Ask this paper | Bohrium [bohrium.com]

The Crucial Role of Littorine in Tropane Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane alkaloids (TAs), a class of secondary metabolites produced predominantly by plants in the Solanaceae family, encompass a range of pharmaceutically significant compounds, including the anticholinergics hyoscyamine and scopolamine. The biosynthesis of these valuable molecules involves a complex and tightly regulated pathway, with the intermediate littorine playing a pivotal and indispensable role. This technical guide provides an in-depth exploration of the function of this compound in tropane alkaloid biosynthesis, detailing its formation, its critical rearrangement into the tropane backbone of hyoscyamine, and the key enzymes that catalyze these transformations. We present a consolidation of quantitative kinetic data for the involved enzymes, detailed experimental protocols for their characterization, and visual representations of the biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

The tropane alkaloids hyoscyamine and its epoxide derivative, scopolamine, are widely used in medicine for their anticholinergic properties, treating conditions ranging from motion sickness to gastrointestinal disorders.[1] The intricate biosynthetic pathway of these compounds has been a subject of intense research, aiming to improve their production in both native plant systems and heterologous hosts. A central and fascinating step in this pathway is the transformation involving the tropane ester this compound.

This compound, the ester of tropine and (R)-phenyllactic acid, serves as the direct precursor to the tropic acid moiety of hyoscyamine.[2] Its biosynthesis and subsequent intramolecular rearrangement represent a key metabolic juncture, directing the flow of precursors towards the production of these medicinally important alkaloids. Understanding the enzymes and mechanisms governing the lifecycle of this compound is therefore critical for any rational metabolic engineering strategy.

This guide will dissect the role of this compound, beginning with its synthesis and culminating in its conversion to hyoscyamine aldehyde, a direct precursor to hyoscyamine. We will provide a detailed overview of the key enzymes: phenyllactate UDP-glycosyltransferase (UGT1), this compound synthase (LS), the cytochrome P450 enzyme CYP80F1, and hyoscyamine dehydrogenase (HDH). For each enzyme, we will summarize available quantitative kinetic data and provide detailed experimental protocols for their assay and characterization.

The Biosynthetic Pathway of this compound and its Conversion

The journey from primary metabolites to hyoscyamine and scopolamine involves a multi-step enzymatic cascade primarily occurring in the roots of producing plants.[3] this compound occupies a central position in the latter stages of this pathway.

Formation of this compound

The formation of this compound from tropine and phenyllactic acid is a two-step process catalyzed by the sequential action of two recently discovered enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS).[3][4]

-

Activation of Phenyllactic Acid: UGT1, a UDP-glycosyltransferase, activates (R)-phenyllactic acid by glycosylating it to form (R)-phenyllactyl-β-D-glucose. This activation step is crucial as it provides the necessary energy for the subsequent esterification.[4][5]

-

Esterification to form this compound: this compound synthase, a serine carboxypeptidase-like acyltransferase, then catalyzes the transfer of the phenyllactyl group from (R)-phenyllactyl-β-D-glucose to the 3α-hydroxyl group of tropine, forming this compound and releasing D-glucose.[4][6]

Prior to these discoveries, it was hypothesized that phenyllactic acid was activated via a Coenzyme A thioester.[7] However, the identification of UGT1 and LS has elucidated the glucose-ester-mediated pathway in Atropa belladonna.[4]

The Rearrangement of this compound to Hyoscyamine Aldehyde

The conversion of this compound to hyoscyamine is not a direct isomerization but rather a two-step process initiated by the multifunctional cytochrome P450 enzyme, CYP80F1.[8][9] This rearrangement is a critical and potentially rate-limiting step in the overall biosynthesis of hyoscyamine.[6]

-

Oxidation and Rearrangement: CYP80F1 catalyzes the oxidation and intramolecular rearrangement of (R)-littorine to form (S)-hyoscyamine aldehyde.[8][10] Mechanistic studies have indicated that this reaction proceeds via a radical intermediate and that the abstraction of the C3' hydrogen of the phenyllactyl moiety is the rate-limiting step.[8][9] CYP80F1 can also catalyze the 3'-hydroxylation of this compound, though this is a side reaction.[8]

-

Reduction to Hyoscyamine: The resulting hyoscyamine aldehyde is then reduced to hyoscyamine. This reduction is catalyzed by a newly identified enzyme, hyoscyamine dehydrogenase (HDH).[11]

From hyoscyamine, the pathway proceeds to scopolamine through two final enzymatic steps catalyzed by hyoscyamine 6β-hydroxylase (H6H).

The complete biosynthetic pathway involving this compound is depicted in the following diagram:

Quantitative Data on Key Enzymes

The efficiency of the tropane alkaloid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available, this section summarizes the currently known quantitative information.

| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Notes | Reference(s) |

| Phenyllactate UDP-glycosyltransferase (UGT1) | (R)-3-(phenyl)lactate, UDP-glucose | N/A | N/A | Specific kinetic parameters have not been reported. The enzyme has been functionally characterized. | [4][5] |

| This compound Synthase (LS) | (R)-phenyllactyl-β-D-glucose, Tropine | N/A | N/A | Specific kinetic parameters have not been reported. The enzyme has been functionally characterized. | [4][6] |

| Cytochrome P450 (CYP80F1) | (R)-Littorine | N/A | N/A | The C3' hydrogen abstraction is the rate-limiting step. Atypical Michaelis-Menten kinetics are often observed for P450 enzymes.[12] | [8][9] |

| Hyoscyamine Dehydrogenase (HDH) | Hyoscyamine Aldehyde, NADPH | N/A | N/A | Specific kinetic parameters have not been reported. The enzyme has been functionally characterized. | [11] |

N/A: Not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's role in tropane alkaloid biosynthesis.

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol is essential for analyzing the products of in vivo and in vitro experiments.

Detailed Methodology:

-

Sample Preparation:

-

Plant Tissue: Freeze fresh plant material in liquid nitrogen and grind to a fine powder. Lyophilize for dry weight determination.

-

Enzyme Assays: Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol).

-

-

Extraction:

-

To approximately 50 mg of powdered plant tissue or the quenched enzyme reaction, add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid).

-

Vortex vigorously for 1 minute and sonicate for 15 minutes.

-

-

Centrifugation:

-

Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection and Filtration:

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for each target alkaloid in Multiple Reaction Monitoring (MRM) mode.

-

Enzyme Activity Assays

4.2.1. Phenyllactate UDP-glycosyltransferase (UGT1) Activity Assay

This assay is based on the detection of the UDP product released during the glycosylation reaction.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM (R)-phenyllactic acid, and 2 mM UDP-glucose.

-

Enzyme Addition: Add purified UGT1 enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.

-

UDP Detection: Quantify the amount of UDP produced using a commercial bioluminescent assay kit, such as the UDP-Glo™ Glycosyltransferase Assay (Promega), which couples the conversion of UDP to ATP and subsequent light production by luciferase.[11][13]

4.2.2. This compound Synthase (LS) Activity Assay

This assay involves the co-expression of UGT1 and LS in a heterologous system or the use of purified components.

Detailed Methodology (Co-expression in Nicotiana benthamiana):

-

Agroinfiltration: Co-infiltrate N. benthamiana leaves with Agrobacterium tumefaciens strains carrying expression vectors for both UGT1 and LS.

-

Substrate Feeding: After 3-5 days of expression, infiltrate the leaves with a solution containing 1 mM (R)-phenyllactic acid and 1 mM tropine.

-

Incubation and Extraction: Incubate the leaves for 24-48 hours, then harvest, freeze, and extract the metabolites as described in section 4.1.

-

Analysis: Analyze the extracts for the presence of this compound using HPLC-MS/MS.

4.2.3. Cytochrome P450 CYP80F1 Activity Assay

This assay requires a reconstituted in vitro system with the P450 enzyme and its redox partner.

Detailed Methodology:

-

Reconstituted System: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), purified CYP80F1 (e.g., 1 µM), and its corresponding cytochrome P450 reductase (CPR) (e.g., 2 µM) in the presence of lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

-

Substrate Addition: Add this compound to the reaction mixture (e.g., 100 µM).

-

Initiation: Start the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 30°C for 1 hour with shaking.

-

Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the organic phase.

-

Analysis: Evaporate the solvent and redissolve the residue in methanol for analysis of hyoscyamine aldehyde by HPLC-MS/MS.

Virus-Induced Gene Silencing (VIGS) in Atropa belladonna**

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for Solanaceous species.

Detailed Methodology:

-

Vector Construction: Clone a 200-400 bp fragment of the target gene (e.g., UGT1, LS, or CYP80F1) into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

-

Agrobacterium Transformation: Transform the pTRV2 construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

Culture Preparation: Grow overnight cultures of both Agrobacterium strains, then pellet the cells and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.0. Mix the two cultures in a 1:1 ratio.

-

Infiltration: Infiltrate the undersides of the leaves of 3-4 week old Atropa belladonna seedlings with the Agrobacterium mixture using a needleless syringe.

-

Gene Silencing and Analysis: Grow the plants for 2-3 weeks to allow for the spread of the virus and silencing of the target gene. Harvest root tissues to analyze the transcript levels of the target gene by qRT-PCR and to quantify the levels of tropane alkaloids by HPLC-MS/MS to assess the effect of gene silencing.

Conclusion

This compound stands as a cornerstone in the biosynthesis of the medicinally vital tropane alkaloids hyoscyamine and scopolamine. Its formation, mediated by the recently elucidated enzymes UGT1 and LS, and its subsequent intricate rearrangement catalyzed by CYP80F1, represent key control points within the metabolic pathway. The information and protocols compiled in this technical guide offer a comprehensive resource for researchers aiming to further unravel the complexities of tropane alkaloid biosynthesis. A deeper understanding of the kinetics and mechanisms of the enzymes involved in the this compound-centric portion of the pathway will undoubtedly pave the way for successful metabolic engineering efforts to enhance the production of these essential medicines in both plant and microbial systems. Further research is warranted to determine the specific kinetic parameters of the key enzymes and to further optimize the provided experimental protocols for broader applicability.

References

- 1. Deviations from Michaelis-Menten kinetics. The possibility of complicated curves for simple kinetic schemes and the computer fitting of experimental data for acetylcholinesterase, acid phosphatase, adenosine deaminase, arylsulphatase, benzylamine oxidase, chymotrypsin, fumarase, galactose dehydrogenase, beta-galactosidase, lactate dehydrogenase, peroxidase and xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for triggering plant gene silencing by viral delivery of short RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EC 2.4.1.399 [iubmb.qmul.ac.uk]

- 6. EC 2.4.1.400 [iubmb.qmul.ac.uk]

- 7. Atropine - Wikipedia [en.wikipedia.org]

- 8. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 12. Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis-Type (Atypical) Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.co.uk [promega.co.uk]

Littorine: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. As a key intermediate in the biosynthesis of the pharmacologically significant alkaloids hyoscyamine and scopolamine, this compound is of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the molecular and chemical properties of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the assessment of its receptor binding affinity.

Molecular and Chemical Properties

This compound is structurally related to other well-known tropane alkaloids like atropine and hyoscyamine, with which it shares a common biosynthetic origin.[1] Its chemical structure consists of a tropane ring esterified with phenyllactic acid.

Quantitative Data Summary

The fundamental molecular and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₃NO₃ | [2][3] |

| Molecular Weight | 289.37 g/mol | [2][3] |

| CAS Number | 21956-47-8 | [4] |

| Appearance | Solid powder | [3] |

| Molecular Weight (HCl salt) | 325.83 g/mol | [4] |

| Chemical Formula (HCl salt) | C₁₇H₂₃NO₃·HCl | [4] |

Biosynthesis and Signaling Pathways

This compound plays a crucial role as an intermediate in the biosynthetic pathway of tropane alkaloids.[5] The synthesis of this compound involves the esterification of tropine with phenyllactate. This pathway is a key target for metabolic engineering efforts aimed at increasing the production of medicinally important tropane alkaloids.

Tropane Alkaloid Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway leading to this compound and its subsequent conversion to hyoscyamine and scopolamine.

References

The Biological Activity of Littorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a naturally occurring tropane alkaloid found in a variety of plants, most notably within the Solanaceae family, including species such as Atropa belladonna and Datura stramonium. It serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant alkaloids hyoscyamine and scopolamine.[1][2][3] While often studied in the context of its role as a precursor, this compound itself exhibits biological activity, primarily through its interaction with cholinergic receptors. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its receptor binding profile, biosynthetic pathway, and the experimental methodologies used to elucidate these properties.

Cholinergic System Interaction

The primary biological activity of this compound is centered on its interaction with the cholinergic nervous system. It has been investigated for its effects on both muscarinic and nicotinic acetylcholine receptors.

Muscarinic Receptor Affinity

This compound has been shown to exhibit significant affinity for muscarinic acetylcholine receptors.[4] Research indicates that its binding affinity is comparable to that of the well-known muscarinic antagonists, scopolamine and atropine.[4] This suggests that this compound may act as a competitive antagonist at these receptors, thereby inhibiting the effects of acetylcholine. Muscarinic receptors are involved in a wide range of physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretions.[5]

Nicotinic Receptor Affinity

In addition to its effects on muscarinic receptors, this compound also interacts with nicotinic acetylcholine receptors, albeit with a much lower affinity.[4] Nicotinic receptors are ligand-gated ion channels that are crucial for neuromuscular transmission and are also found in the central and peripheral nervous systems.[6] The lower affinity of this compound for nicotinic receptors suggests that its physiological effects are predominantly mediated through its action on muscarinic receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that comprehensive quantitative data for this compound is limited in the scientific literature, as it is often studied in the context of being a biosynthetic intermediate.

| Target | Ligand | Parameter | Value | Species | Reference |

| Muscarinic Acetylcholine Receptor | This compound | Binding Affinity | Similar to scopolamine and atropine | Swine (Brain) | [4] |

| Nicotinic Acetylcholine Receptor | This compound | Binding Affinity | Lower than for muscarinic receptors | Swine (Brain) | [4] |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of tropane alkaloids.[2][7] The pathway begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. In parallel, tropine is formed from the decarboxylation of L-ornithine. This compound is then synthesized through the esterification of tropine with phenyllactic acid.[8] Subsequently, this compound is rearranged to form hyoscyamine, which can be further converted to scopolamine.[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not extensively published as standalone methods. However, the following outlines the general methodologies employed in the studies that have characterized its activity.

Receptor Binding Assays

Receptor binding assays are fundamental to determining the affinity of a ligand for its receptor. For tropane alkaloids like this compound, radioligand binding assays are commonly used.

Objective: To determine the binding affinity of this compound for muscarinic and nicotinic acetylcholine receptors.

General Procedure:

-

Membrane Preparation: Brain tissue (e.g., from swine) is homogenized and centrifuged to isolate cell membranes rich in the target receptors.[4]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors or [3H]nicotine for nicotinic receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Biosynthesis Analysis

LC-MS is a powerful analytical technique used to identify and quantify metabolites in biological samples, making it ideal for studying biosynthetic pathways.

Objective: To detect and quantify this compound and other tropane alkaloids in plant extracts or in vitro reaction mixtures.

General Procedure:

-

Sample Preparation: Plant material (e.g., roots of Atropa belladonna) is harvested, frozen, and ground. The alkaloids are then extracted using an appropriate solvent (e.g., methanol).

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, where the different compounds are separated based on their physicochemical properties as they pass through a column.

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized and their mass-to-charge ratio is determined by a mass spectrometer.

-

Data Analysis: this compound and other alkaloids are identified by their specific retention times and mass spectra. Quantification is typically achieved by comparing the peak area of the analyte to that of a known standard.

Potential Therapeutic Applications

While research on the specific therapeutic applications of this compound is still in its early stages, its biological activities suggest several potential avenues for investigation. Its affinity for muscarinic receptors could make it a candidate for the development of drugs targeting conditions where modulation of the cholinergic system is beneficial. Furthermore, as a key intermediate in the synthesis of hyoscyamine and scopolamine, understanding its biosynthesis and biological activity is crucial for the biotechnological production of these important pharmaceuticals.[2][3]

Conclusion

This compound is a tropane alkaloid with notable biological activity, primarily as an antagonist at muscarinic acetylcholine receptors. Its role as a central intermediate in the biosynthesis of other medically important tropane alkaloids further underscores its significance. While quantitative data on its direct biological effects are still emerging, the available information highlights its potential as a subject for further pharmacological and drug development research. The experimental methodologies outlined in this guide provide a foundation for future investigations into the nuanced biological activities of this intriguing natural compound.

References

- 1. Lithium's effects on muscarinic receptor binding parameters: a relationship to therapeutic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atropine - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d.lib.msu.edu [d.lib.msu.edu]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloid littorine, its derivatives, and related compounds. It covers their core chemical properties, synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.

Introduction to this compound and its Significance

This compound is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium.[1][2] It is a structural isomer of hyoscyamine and a key biosynthetic intermediate in the production of the pharmacologically important anticholinergic drugs, atropine and scopolamine.[3][4] The tropane alkaloid skeleton, characterized by a bicyclic [3.2.1] octane ring system, is a well-established scaffold for compounds with significant activity at muscarinic acetylcholine receptors.[5][6] Due to their ability to antagonize these receptors, this compound and its derivatives are of considerable interest for their potential therapeutic applications in a range of conditions, including gastrointestinal disorders, motion sickness, and as antidotes for organophosphate poisoning.[6][7]

Chemical Properties and Data

The chemical properties of this compound and its well-known related compounds, atropine and scopolamine, are summarized below. While extensive data on synthetic this compound derivatives is limited in publicly available literature, the data for these closely related compounds provide a valuable benchmark for predicting the properties of novel this compound analogs.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C₁₇H₂₃NO₃ | 289.37 | 115-116 | Soluble in chloroform, methanol |

| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | Soluble in ethanol, ether, chloroform |

| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | 59 | Soluble in water, ethanol, ether, chloroform |

Synthesis of this compound Derivatives

General Synthetic Workflow

The overall workflow for the synthesis of a this compound derivative would typically involve the following conceptual steps:

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of Atropine (as a model for this compound Derivatives)

This protocol describes a one-pot synthesis of atropine from tropic acid and tropine, which can be adapted for the synthesis of various this compound esters by substituting tropic acid with other phenylacetic acid derivatives.

Materials:

-

Tropic acid

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalyst)

-

Tropine

-

Methanesulfonic acid

-

1M Hydrochloric acid (HCl)

-

Heptane

-

Acetone

-

Sulfuric acid

Procedure:

-

Formation of Acetyltropoyl Chloride:

-

To a reaction vessel, add tropic acid and dichloromethane to form a suspension.

-

Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of DMF.

-

-

Formation of Tropine Methanesulfonate:

-

In a separate vessel, react tropine with methanesulfonic acid in dichloromethane to form a tropine methanesulfonate solution.[1]

-

-

Coupling and Hydrolysis:

-

Mix the tropine methanesulfonate solution with the acetyltropoyl chloride solution.

-

Hydrolyze the resulting mixture with 1M HCl, preferably with gentle heating to approximately 35°C, to yield atropine.[1]

-

-

Purification:

-

The crude atropine can be purified by recrystallization from a solvent mixture of heptane and dichloromethane.[1]

-

-

Salt Formation (Optional):

-

To form the sulfate salt, dissolve the purified atropine in a water/acetone mixture.

-

Add a solution of sulfuric acid and adjust the pH to between 5.0 and 6.0 to precipitate atropine hemisulfate hemihydrate.[1]

-

Biological Activity and Structure-Activity Relationships

The primary biological activity of this compound and its related compounds stems from their ability to act as antagonists at muscarinic acetylcholine receptors.[6] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[8]

Muscarinic Receptor Binding Affinity

The affinity of these compounds for the different muscarinic receptor subtypes (M1-M5) is a critical determinant of their pharmacological profile. While specific Ki values for a wide range of synthetic this compound derivatives are not available, data for related tropane alkaloids provide insight into the structure-activity relationships (SAR).

| Compound | Receptor Subtype | Ki (nM) |

| Atropine | M1 | 2.1 |

| M2 | 1.3 | |

| M3 | 1.8 | |

| M4 | 1.6 | |

| M5 | 2.5 | |

| Scopolamine | M1 | 1.0 |

| M2 | 0.4 | |

| M3 | 0.7 | |

| M4 | 1.3 | |

| M5 | 2.0 | |

| Pirenzepine (Reference) | M1 | 17 |

| M2 | 560 | |

| M3 | 210 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Structure-Activity Relationship (SAR) Insights:

-

The ester group is crucial for high-affinity binding.

-

The nature of the substituent on the alpha-carbon of the acid moiety significantly influences potency and selectivity.

-

Quaternization of the nitrogen in the tropane ring generally increases potency but reduces CNS penetration.

-

Modifications to the tropane ring can alter the binding profile.

In Vitro Anticholinergic Activity

The functional consequence of muscarinic receptor binding is the inhibition of acetylcholine-induced cellular responses. This is often quantified as the half-maximal inhibitory concentration (IC50) in functional assays.

| Compound | Assay | IC50 (µM) |

| Atropine | Guinea pig ileum contraction | 0.001 |

| Scopolamine | Guinea pig ileum contraction | 0.0003 |

| Dicycloverine | NT2.N/A cell Ca²⁺ response | 0.023 |

| Amitriptyline | NT2.N/A cell Ca²⁺ response | 0.13 |

Note: IC50 values are highly dependent on the specific assay and tissue used.[6]

Signaling Pathways Modulated by this compound Derivatives

As muscarinic receptor antagonists, this compound and its derivatives primarily modulate G-protein coupled receptor (GPCR) signaling pathways. Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream effects.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

Antagonism of Gq-coupled receptors inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

Caption: Antagonism of Gq-coupled muscarinic receptor signaling by this compound derivatives.

Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

Antagonism of Gi-coupled receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. This pathway is particularly important in the heart, where M2 receptor stimulation slows the heart rate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticholinergic activity of 4-hydroxycoumarin derivatives containing substituted benzyl-1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DARK Classics in Chemical Neuroscience: Atropine, Scopolamine, and Other Anticholinergic Deliriant Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Littorine Rearrangement Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Littorine rearrangement, a critical enzymatic transformation in the biosynthesis of tropane alkaloids. The document details the core mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.

Core Mechanism of the this compound Rearrangement

The this compound rearrangement is a key intramolecular isomerization reaction in the biosynthesis of hyoscyamine, a precursor to the pharmaceutically important anticholinergic drug, scopolamine. The reaction involves the conversion of (R)-littorine to (S)-hyoscyamine. This transformation is catalyzed by the cytochrome P450 enzyme, CYP80F1, which has been identified in several tropane alkaloid-producing plants, such as Hyoscyamus niger.[1]

The currently accepted mechanism for the this compound rearrangement is a two-step process:

-

Oxidation and Rearrangement: The first step, catalyzed by CYP80F1, is the oxidation of (R)-littorine to hyoscyamine aldehyde. This is not a simple oxidation; it involves a complex rearrangement of the carbon skeleton.[1]

-

Reduction: The second step is the reduction of hyoscyamine aldehyde to (S)-hyoscyamine. The specific enzyme responsible for this reduction has been identified as a dehydrogenase.

Kinetic isotope effect studies have shown that the abstraction of the C3' hydrogen from this compound is the rate-limiting step in the oxidation/rearrangement process.[1] Furthermore, experiments using arylfluorinated this compound analogues suggest that the rearrangement proceeds through a benzylic radical intermediate , rather than a benzylic carbocation.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism for the CYP80F1-catalyzed this compound rearrangement.

References

A Technical Guide to the Biosynthesis of Littorine from Phenyllactate and Tropine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthesis of littorine, a pivotal intermediate in the production of pharmaceutically significant tropane alkaloids such as hyoscyamine and scopolamine. The focus is on its immediate precursors, phenyllactate and tropine, and the enzymatic reactions that govern their condensation. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development in metabolic engineering and synthetic biology.

Introduction to this compound Biosynthesis

Tropane alkaloids (TAs), produced by various plants in the Solanaceae family (e.g., Atropa belladonna, Datura stramonium), are widely used in medicine for their anticholinergic properties.[1] this compound is a key intermediate in the biosynthetic pathway leading to the production of hyoscyamine and, subsequently, scopolamine.[1][2] The formation of this compound involves the esterification of tropine with a phenylpropanoid-derived moiety. For years, the precise mechanism of this condensation was not fully understood. However, recent functional genomics studies have identified the key enzymes that catalyze the formation of this compound from its precursors, L-phenyllactate and tropine, providing a complete picture of this critical biosynthetic step.[2][3]

The elucidation of this pathway is a significant breakthrough, as it clarifies the activation step of phenyllactate and the specific acyltransferase responsible for the ester bond formation. This knowledge opens new avenues for enhancing the production of valuable TAs through metabolic engineering in plants or heterologous expression in microbial systems like yeast.[4]

The Core Biosynthetic Pathway of this compound

The formation of this compound from L-phenyllactate and tropine is a two-step enzymatic process primarily occurring in the secondary roots of plants like Atropa belladonna.[2][3] The pathway involves the activation of phenyllactate via glycosylation, followed by the transfer of the phenyllactyl group to tropine.

Enzymatic Steps

-